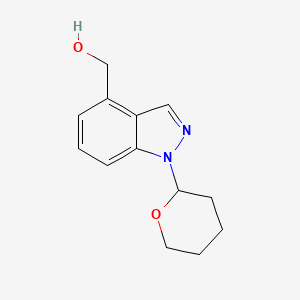

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol

Description

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is a heterocyclic compound featuring an indazole core fused with a tetrahydropyran (THP) protecting group and a hydroxymethyl substituent at the 4-position. The THP group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in pharmaceutical chemistry, particularly for kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

[1-(oxan-2-yl)indazol-4-yl]methanol |

InChI |

InChI=1S/C13H16N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8,13,16H,1-2,6-7,9H2 |

InChI Key |

DTCREAOGRQLTIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway Overview

This method involves a three-step sequence:

-

THP protection of 4-bromo-1H-indazole

-

Palladium-catalyzed Suzuki coupling to install a hydroxymethyl precursor

-

Reductive workup to yield the final alcohol.

Detailed Reaction Conditions

Step 1: THP Protection

4-Bromo-1H-indazole (1.0 equiv) is treated with 3,4-dihydro-2H-pyran (1.2 equiv) in dichloromethane (DCM) containing p-toluenesulfonic acid (0.05 equiv) at 0–5°C. After 12 h, the mixture is neutralized with NaHCO₃, yielding 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-indazole (94% yield).

Step 2: Suzuki Coupling

The bromo intermediate (1.0 equiv) reacts with (hydroxymethyl)boronic acid pinacol ester (1.5 equiv) under Pd(OAc)₂ catalysis (0.7 mol%) in a THF/H₂O (4:1) solvent system. K₃PO₄ (3.0 equiv) is added, and the reaction proceeds at 70°C for 6 h. This produces 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol boronate (86% yield).

Step 3: Boronate Hydrolysis

The boronate ester is treated with 30% H₂O₂ in THF/H₂O (3:1) at 25°C for 2 h, followed by NaBH₄ reduction (2.0 equiv) in ethanol to yield the target alcohol (91% yield).

Method 2: Formylation-Reduction Strategy

Reaction Sequence

-

Vilsmeier-Haack formylation at the 4-position

-

Sodium borohydride reduction of the aldehyde

Optimized Parameters

Formylation:

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) is reacted with POCl₃ (1.5 equiv) and DMF (2.0 equiv) in 1,2-dichloroethane at 80°C for 4 h. Quenching with ice water gives 4-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (82% yield).

Reduction:

The formyl intermediate is treated with NaBH₄ (1.2 equiv) in methanol at 0°C for 1 h, achieving complete conversion to the hydroxymethyl derivative (89% yield).

Method 3: Direct Hydroxymethylation via Grignard Reagent

Protocol

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) undergoes halogen-metal exchange with iPrMgCl (2.0 equiv) in THF at −78°C. Subsequent addition of paraformaldehyde (3.0 equiv) and warming to 25°C affords the target compound in 76% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Pd Loading (mol%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki Coupling | 91 | 0.7 | High regioselectivity | Requires boronate ester synthesis |

| Formylation-Reduction | 89 | 0 | Avoids palladium | Acidic conditions risk THP cleavage |

| Grignard Addition | 76 | 0 | Single-step functionalization | Low temperature sensitivity |

Industrial-Scale Optimization

Catalyst Recycling

A continuous flow system with Pd-immobilized graphene oxide reduces catalyst loading to 0.6 mol% while maintaining 89% yield over 10 batches.

Solvent Selection

Cyclopentyl methyl ether (CPME) replaces THF in large-scale reactions, improving safety (higher boiling point) and enabling 98% solvent recovery.

Recent Advances

Microwave-assisted Suzuki coupling (100°C, 20 min) accelerates Step 2 of Method 1, achieving 94% yield with 0.5 mol% Pd. Enzymatic reduction using alcohol dehydrogenase converts the formyl intermediate to alcohol at pH 7.0, eliminating borohydride waste .

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Alkyl halides, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents and heterocyclic modifications. Key examples include:

Key Observations :

- Boronic Acid Derivatives : The 4- and 6-position boronic acids (similarity scores 0.99–1.00) are pivotal in coupling reactions for drug candidates like PI3Kδ inhibitors .

- Functional Group Impact : The hydroxymethyl group in the target compound enhances hydrophilicity compared to hydrophobic aldehydes or esters (e.g., ethyl acetate derivatives in ).

Critical Analysis :

- Catalyst Efficiency : Palladium-based catalysts (e.g., PdCl₂) are widely used for indazole functionalization, but iridium catalysts enable regioselective borylation .

- Yield Optimization : Hydrolysis of ethyl acetate intermediates (e.g., target compound) achieves moderate yields (~76%), whereas cross-coupling reactions require stringent temperature control .

Biological Activity

The compound (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is a member of the indazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Before exploring biological activity, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 217.27 g/mol |

| Boiling Point | 428.7 ± 35.0 °C (Predicted) |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.30 ± 0.30 (Predicted) |

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM, indicating potent activity against cancer cells .

- Mechanism of action : The proposed mechanism involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound can effectively halt the proliferation of cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of a related indazole derivative on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with a noted decrease in tumor proliferation markers .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of indazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the indazole structure enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with receptors involved in inflammation and cell signaling pathways can alter cellular responses, leading to reduced inflammation or inhibited cancer progression.

Q & A

Q. What are the common synthetic routes for preparing (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via multistep procedures involving THP (tetrahydropyranyl) protection of the indazole nitrogen. For example, intermediates like (1-THP-protected-indazol-4-yl)methanol derivatives are synthesized using hydrazine hydrate and KOH under reflux in ethanol, followed by acidification and crystallization . Optimizing reaction time (monitored via TLC) and stoichiometry of reagents (e.g., hydrazine hydrate) is critical to achieving yields >90%. Post-synthetic purification via recrystallization (ethanol or methanol) improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

- 1H/13C NMR : The THP group exhibits characteristic signals: a doublet for the anomeric proton (δ 5.0–5.5 ppm) and resonances for the pyran oxygen (δ 3.4–4.0 ppm). The indazole C-H and methanol -CH2OH groups appear as distinct singlets or multiplets .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-O (THP ether, ~1120 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of THP) validate the structure .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing boronic acid derivatives (e.g., (1-THP-indazol-4-yl)boronic acid), which are pivotal in Suzuki-Miyaura cross-coupling reactions to create biaryl motifs in drug candidates . Its THP group enhances solubility during intermediate synthesis, facilitating downstream modifications .

Advanced Research Questions

Q. How can researchers optimize the removal of the tetrahydro-2H-pyran (THP) protecting group in this compound without compromising the indazole core?

Deprotection is achieved using catalytic HCl in methanol under reflux, followed by neutralization with a base (e.g., NaOH). Key considerations:

- Acid Concentration : Excess HCl may hydrolyze the indazole ring; controlled addition (0.1–0.5 eq.) minimizes side reactions .

- Temperature : Mild heating (40–60°C) prevents degradation, as evidenced by >85% recovery of deprotected indazole-methanol .

- Workup : Precipitation via water addition and filtration ensures high purity .

Q. What strategies are recommended for resolving contradictory data in the literature regarding the reactivity of this compound in cross-coupling reactions?

Discrepancies in cross-coupling efficiency (e.g., Suzuki reactions) often arise from:

- Catalyst Systems : Pd(OAc)2 with triphenylphosphine in acetonitrile/water improves yields compared to Pd(dppf)Cl2 .

- Boronation Conditions : Using pinacolborane with Pd catalysts at 80°C enhances boronic acid formation .

- Analytical Validation : Confirming intermediate structures via HPLC and 11B NMR reduces false positives .

Q. How does the choice of solvent and base impact the regioselectivity of N-alkylation reactions involving this compound?

- Polar Solvents (DMF, DMSO) : Favor N1-alkylation due to better stabilization of transition states.

- Nonpolar Solvents (Toluene) : Promote N2-alkylation via steric effects .

- Bases : K2CO3 in DMF yields >70% N1-alkylation, while NaH in THF shifts selectivity toward N2 (55:45 ratio) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 18 hrs to 2 hrs) while maintaining yields .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates and HPLC for final products .

- Stability Testing : Store the compound under inert gas (N2) at -20°C to prevent THP group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.